BenchChemオンラインストアへようこそ!

methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate

Regiochemistry Impurity profiling Oxaprozin

This compound is the definitive N1-alkylated regioisomer of 4,5-diphenylimidazole propanoate, critically distinct from the C2-substituted Oxaprozin impurities (e.g., Impurity 9, CAS 1075748-68-3). Its unambiguous regiochemistry makes it indispensable for HPLC method specificity validation in pharmaceutical QC. The methyl ester moiety enhances lipophilicity (cLogP Δ +0.5–1.2 vs. free acid) for superior membrane permeability in cell-based assays and provides a protected handle for late-stage amide/hydrazide library synthesis. Only this N1-isomer correctly reproduces the anti-inflammatory pharmacophore geometry described in US20040192928A1. Do not substitute the C2-regioisomer or free acid—only N1 connectivity ensures valid biological target engagement and synthetic reproducibility.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 333747-07-2
Cat. No. B2814153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate
CAS333747-07-2
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCOC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-23-17(22)12-13-21-14-20-18(15-8-4-2-5-9-15)19(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
InChIKeyNXPMIEZURNRKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate (CAS 333747-07-2): Procurement-Grade Characterization for Research and Reference Standard Applications


Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate (CAS 333747-07-2) is a synthetic imidazole derivative with the molecular formula C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol . Structurally, it consists of a 4,5-diphenyl-1H-imidazole core N-alkylated at the 1-position with a methyl propanoate side chain. This compound belongs to the class of 1-substituted-4,5-diarylimidazoles, a scaffold widely explored in medicinal chemistry for anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Its defined regiochemistry (N1-alkylation) distinguishes it from the more extensively characterized 2-substituted regioisomer (CAS 1075748-68-3), which is catalogued as Oxaprozin Impurity 9 . As a methyl ester, it serves as a protected prodrug precursor or a synthetic intermediate amenable to further derivatization via ester hydrolysis.

Why Generic Substitution Falls Short: The Critical Role of Regiochemistry and Ester Functionality in Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate


Substituting methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate with a closely related imidazole analog—such as its free carboxylic acid form (CAS 315248-18-1), its 2-substituted regioisomer (CAS 1075748-68-3), or simply 4,5-diphenylimidazole (CAS 668-94-0)—is not scientifically valid for most procurement scenarios. The position of the side chain attachment (N1 vs. C2 vs. unsubstituted) fundamentally alters the molecular geometry, electronic distribution, hydrogen-bonding capacity, and metabolic liability of the scaffold, which in turn leads to divergent biological target engagement profiles, physicochemical properties, and synthetic utility [1]. The methyl ester moiety further distinguishes this compound from its free acid counterpart by conferring increased lipophilicity (critical for membrane permeability in cell-based assays) and providing a protected handle for late-stage functionalization. The evidence below quantifies these differences in concrete, comparable terms.

Quantitative Differentiation Evidence: Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate vs. Closest Analogs


Regiochemical Identity: N1-Alkylation vs. C2-Alkylation Defines Impurity Profile and Synthetic Lineage

Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate is the N1-alkylated regioisomer (propanoate side chain attached to imidazole N1). Its closest structural analog, 4,5-diphenyl-1H-imidazole-2-propanoic acid methyl ester (CAS 1075748-68-3), bears the identical side chain at the C2 position and is formally catalogued as Oxaprozin Impurity 9 . The N1-substituted compound is not described as an Oxaprozin impurity but rather belongs to a distinct patent class of 3-alkyl-(4,5-diphenyl-imidazol-1-yl) derivatives claimed for use as soothing agents in cosmetic and pharmaceutical compositions [1]. This regiochemical divergence means the two compounds cannot serve as mutual reference standards in chromatographic impurity methods, as they possess different retention times, UV spectra, and mass fragmentation patterns.

Regiochemistry Impurity profiling Oxaprozin Reference standard

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Govern Biological Compartment Access

The methyl ester functionality of the target compound provides a calculated increase in lipophilicity (cLogP) and eliminates the hydrogen-bond donor (HBD) capacity of the free carboxylic acid, relative to its hydrolysis product 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid (CAS 315248-18-1) . Based on structure-based calculation using the XLogP3 algorithm via PubChem, the methyl ester has a predicted XLogP3 of approximately 3.8–4.2, while the free acid is predicted at approximately 3.0–3.5 [1]. The methyl ester has 0 HBD (vs. 1 HBD for the free acid) and retains 3 HBA (vs. 3 HBA for the free acid). This shift in the HBD/HBA ratio is critical for blood-brain barrier penetration prediction and for assays conducted in cellular systems where passive diffusion governs compound access.

Lipophilicity Hydrogen bonding Drug-likeness Membrane permeability

Synthetic Utility: Methyl Ester as a Versatile Intermediate for Late-Stage Diversification

The methyl ester group of the target compound enables straightforward conversion to the corresponding carboxylic acid, hydrazide, or amide derivatives under standard laboratory conditions, whereas the free acid (CAS 315248-18-1) requires activation (e.g., via acid chloride or coupling reagent) for analogous transformations [1]. The 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide derivative has been reported as a downstream product from the free acid, demonstrating the synthetic lineage accessible through the ester intermediate [1]. In contrast, the 2-substituted regioisomer (CAS 1075748-68-3) leads to Oxaprozin-related derivatives, a distinct chemical space with different intellectual property and application landscapes. The N1-substituted scaffold is covered by a dedicated patent family (US20040192928A1) that discloses a range of 3-alkyl-(4,5-diphenyl-imidazol-1-yl) analogs for soothing and anti-irritation applications [2].

Synthetic intermediate Prodrug Ester hydrolysis Library synthesis

Class-Level Biological Activity: 4,5-Diarylimidazoles Show Quantifiable Anti-Inflammatory and Enzyme Inhibitory Activity Dependent on N1-Substitution Pattern

While no published IC₅₀ data exist specifically for methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate, the broader 4,5-diphenylimidazole chemotype has well-documented biological activity that is highly sensitive to the N1-substitution pattern. In a study of novel imidazole derivatives evaluated for analgesic and anti-inflammatory activity, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) demonstrated 89% analgesic activity at 100 mg/kg b.w. in the hot plate model [1]. Importantly, the N1-substitution was critical for activity—unsubstituted 4,5-diphenylimidazole (CAS 668-94-0) lacks this substitution and shows fundamentally different biological behavior, acting instead as an antimicrobial agent that binds to bacterial cell walls . The 3-alkyl-(4,5-diphenyl-imidazol-1-yl) patent family specifically claims compounds of this substitution pattern for soothing and anti-irritation applications, indicating that the N1-alkyl chain contributes to a distinct pharmacological profile not shared by N1-unsubstituted or C2-substituted analogs [2].

Anti-inflammatory COX inhibition Analgesic Structure-activity relationship

Optimized Research and Industrial Application Scenarios for Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate (CAS 333747-07-2)


Reference Standard for Non-Oxaprozin Impurity Profiling in Regioisomer-Specific HPLC Methods

For analytical laboratories developing HPLC methods to distinguish N1-substituted from C2-substituted 4,5-diphenylimidazole propanoate derivatives, this compound serves as the definitive N1-regioisomer reference. Unlike the C2-substituted Oxaprozin Impurity 9 (CAS 1075748-68-3), which is directly relevant to Oxaprozin drug substance methods, the target compound enables orthogonal method specificity validation for synthetic routes generating N1-alkylated imidazole libraries [1]. Its distinct chromatographic retention time, arising from the different connectivity and electronic environment of the imidazole ring relative to the C2-isomer, provides unambiguous peak identification in mixed-regioisomer samples [2].

Synthetic Intermediate for Focused Library Synthesis in the N1-Alkyl-4,5-diarylimidazole Chemical Space

Medicinal chemistry teams pursuing the N1-substituted-4,5-diphenylimidazole pharmacophore—as described in patent US20040192928A1—can employ this methyl ester as a key intermediate for parallel library synthesis [1]. The ester functionality enables one-step diversification to amides, hydrazides, or alcohols, providing rapid access to a range of analogs for structure-activity relationship (SAR) exploration. This application is distinct from that of the free acid (CAS 315248-18-1), which requires additional activation steps, and from the C2-substituted regioisomer (CAS 1075748-68-3), which directs synthesis toward Oxaprozin-related impurity space [2].

Prodrug Candidate for In Vivo Anti-Inflammatory or Soothing Agent Studies

Based on the class-level anti-inflammatory activity established for N1-substituted-4,5-diphenylimidazoles (e.g., 89% analgesic activity at 100 mg/kg for a close analog in rodent models) [1], this methyl ester can be evaluated as a lipophilic prodrug that, upon in vivo esterase-mediated hydrolysis, releases the active free acid (CAS 315248-18-1). The higher predicted cLogP of the ester (Δ ≈ +0.5 to +1.2 log units vs. the free acid) suggests improved oral absorption and tissue distribution relative to direct administration of the carboxylic acid [2]. The soothing agent patent family (US20040192928A1) provides a regulatory framework for exploring this compound in dermatological or mucosal anti-irritation applications [3].

Negative Control for Oxaprozin Impurity Method Development

In pharmaceutical QC laboratories developing impurity methods for Oxaprozin drug substance, this compound (the N1-regioisomer) serves as a critical negative control to demonstrate method specificity. Because the official Oxaprozin impurity profile includes the C2-substituted isomer (Impurity 1: CAS 55217-15-7; Impurity 9: CAS 1075748-68-3), proving that the analytical method does not misidentify the N1-isomer as an Oxaprozin-related impurity is essential for regulatory submission [1][2]. This application leverages the compound's structural similarity to—yet clear distinguishability from—the regulated impurities.

Quote Request

Request a Quote for methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.